Reduced Lipophilicity vs. Non-Fluorinated and Chlorinated N-Alkylpyrroles
The lipophilicity of 1-(3-fluoropropyl)-1H-pyrrole, as measured by the octanol-water partition coefficient (LogP), is substantially lower than that of its non-fluorinated propyl analogue and its chlorinated counterpart. Specifically, the compound exhibits a calculated LogP of 1.54 [1], compared to 1.898 for 1-propylpyrrole and 2.117 for 1-(3-chloropropyl)-1H-pyrrole . This reduction in lipophilicity is attributed to the electron-withdrawing effect of the fluorine atom, which increases polarity and hydrogen-bonding potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.54 (calculated) |
| Comparator Or Baseline | 1-propylpyrrole: 1.898 (calculated); 1-(3-chloropropyl)-1H-pyrrole: 2.117 (calculated) |
| Quantified Difference | -0.358 vs. 1-propylpyrrole; -0.577 vs. 1-(3-chloropropyl)-1H-pyrrole |
| Conditions | Calculated octanol-water partition coefficient; values obtained from vendor technical datasheets (ChemSpace, Chemsrc). |
Why This Matters
Lower LogP enhances aqueous solubility and reduces non-specific protein binding, which is critical for improving oral bioavailability and reducing promiscuous off-target effects in drug discovery programs.
- [1] ChemSpace. (n.d.). 1-(3-fluoropropyl)-1H-pyrrole. Retrieved from https://chem-space.com View Source
